molecular formula C8H12F2O2 B2370264 (2S)-2-(3,3-Difluorocyclopentyl)propanoic acid CAS No. 2248214-34-6

(2S)-2-(3,3-Difluorocyclopentyl)propanoic acid

Cat. No.: B2370264
CAS No.: 2248214-34-6
M. Wt: 178.179
InChI Key: DULXDXYEPBHGPR-ZBHICJROSA-N
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Description

(2S)-2-(3,3-Difluorocyclopentyl)propanoic acid is an organic compound characterized by the presence of a difluorocyclopentyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,3-Difluorocyclopentyl)propanoic acid typically involves the introduction of the difluorocyclopentyl group into a suitable precursor. One common method is the cyclopropanation of a difluorinated alkene, followed by subsequent functional group transformations to introduce the propanoic acid moiety. The reaction conditions often involve the use of strong bases and fluorinating agents to achieve the desired difluorination .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,3-Difluorocyclopentyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include difluorinated alcohols, ketones, and substituted cyclopentyl derivatives. These products are often of interest for further functionalization and application in various fields .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-2-(3,3-Difluorocyclopentyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopentyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include modulation of enzyme activity or receptor signaling, which can result in therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(3,3-Difluorocyclopentyl)propanoic acid is unique due to its specific structural configuration and the presence of the difluorocyclopentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-2-(3,3-difluorocyclopentyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-5(7(11)12)6-2-3-8(9,10)4-6/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULXDXYEPBHGPR-ZBHICJROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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